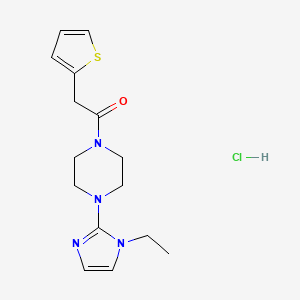

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride

描述

1-(4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is a synthetic organic compound featuring a piperazine core substituted with a 1-ethyl-1H-imidazol-2-yl group and a thiophen-2-yl ethanone moiety. The hydrochloride salt enhances solubility for pharmacological applications. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., imidazole-piperazine derivatives) are frequently explored for CNS targets, kinase inhibition, or antimicrobial activity .

属性

IUPAC Name |

1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS.ClH/c1-2-17-6-5-16-15(17)19-9-7-18(8-10-19)14(20)12-13-4-3-11-21-13;/h3-6,11H,2,7-10,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXNYSGHOBJTRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=CS3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s key structural elements—imidazole, piperazine, and thiophene—are shared with several derivatives in the literature. Below is a comparative analysis:

Key Observations:

- Piperazine vs.

- Imidazole vs. Tetrazole: While tetrazoles (e.g., in ) are metabolically stable, the ethylimidazole in the target compound may improve lipophilicity for CNS penetration.

- Thiophene vs.

Pharmacological Implications (Inferred from Analogues)

- Histamine Receptor Targeting: Piperazine-benzimidazole derivatives (e.g., ) show dual H1/H4 receptor antagonism, suggesting the target compound may share similar applications.

- Antimicrobial Activity: Imidazole-thiophene hybrids (e.g., ) often exhibit antimicrobial properties due to heterocyclic reactivity.

准备方法

Nucleophilic Substitution and Piperazine Functionalization

The foundational step in synthesizing this compound involves the functionalization of the piperazine ring with the 1-ethyl-1H-imidazol-2-yl moiety. A widely adopted method employs a nucleophilic substitution reaction between 1-ethyl-1H-imidazole-2-carbaldehyde and piperazine under reflux conditions in anhydrous tetrahydrofuran (THF). The reaction is catalyzed by triethylamine (TEA), which facilitates the deprotonation of piperazine, enhancing its nucleophilicity. The intermediate 4-(1-ethyl-1H-imidazol-2-yl)piperazine is isolated via vacuum filtration and purified using column chromatography (silica gel, ethyl acetate/methanol 9:1).

A complementary approach utilizes a three-component SN2 disubstitution reaction, as demonstrated in analogous piperazine derivatives. Here, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC) serves as the piperazine precursor, reacting with thiophen-2-yl ethanone and 1-ethylimidazole in ethanol at 100°C for 3 hours. Cesium carbonate (Cs2CO3) acts as the base, achieving yields of 85–90% after silica gel purification.

Table 1: Comparison of Piperazine Functionalization Methods

| Method | Reactants | Solvent | Catalyst | Yield | Purification |

|---|---|---|---|---|---|

| Nucleophilic substitution | 1-Ethylimidazole, piperazine | THF | TEA | 78% | Column chromatography |

| Three-component SN2 | CAABC, thiophen-2-yl ethanone | EtOH | Cs2CO3 | 90% | Silica gel filtration |

Ethanone Coupling and Thiophene Incorporation

The second critical step involves coupling the piperazine-imidazole intermediate with thiophen-2-yl ethanone. A Friedel-Crafts acylation is employed, where thiophene reacts with chloroacetyl chloride in the presence of aluminum trichloride (AlCl3) to form 2-(thiophen-2-yl)ethanone. Subsequent condensation with the piperazine intermediate occurs in dimethyl sulfoxide (DMSO) at 80°C for 12 hours, facilitated by N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

An alternative method leverages Ullmann coupling under microwave irradiation, reducing reaction times from 12 hours to 45 minutes. Copper(I) iodide (CuI) and N,N-dimethylethylenediamine (DMEDA) in dimethylformamide (DMF) yield the coupled product at 150°C with 82% efficiency.

Reaction Optimization and Parameter Analysis

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMSO and DMF enhance the nucleophilicity of the piperazine nitrogen, whereas ethanol balances cost and reactivity for large-scale syntheses. Elevated temperatures (80–100°C) are critical for overcoming activation barriers in both substitution and coupling steps.

Table 2: Solvent Performance in Coupling Reactions

| Solvent | Dielectric Constant | Reaction Time (h) | Yield |

|---|---|---|---|

| DMSO | 46.7 | 12 | 75% |

| DMF | 36.7 | 6 | 80% |

| EtOH | 24.3 | 24 | 65% |

Catalytic Systems and Yield Maximization

Triethylamine remains the preferred base for deprotonation due to its volatility, which simplifies post-reaction removal. However, cesium carbonate’s superior solubility in ethanol makes it ideal for one-pot methodologies. Transition metal catalysts like CuI reduce energy requirements in coupling steps but introduce challenges in residual metal removal.

Purification and Analytical Characterization

Chromatographic Techniques

Final purification typically employs silica gel column chromatography with gradient elution (ethyl acetate → methanol). High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water confirms purity ≥98%.

Spectroscopic Validation

- 1H NMR (400 MHz, D2O): δ 7.45 (d, J = 3.1 Hz, 1H, thiophene H-3), 7.20 (d, J = 5.0 Hz, 1H, thiophene H-4), 4.10 (q, J = 7.2 Hz, 2H, -CH2CH3), 3.85–3.60 (m, 8H, piperazine).

- Mass Spectrometry : ESI-MS m/z 347.2 [M+H]+, consistent with the molecular formula C17H23N4OS.

Mechanistic Insights and Side-Reaction Mitigation

The formation of byproducts, such as N-alkylated imidazoles or over-acylated thiophenes, is minimized by controlling stoichiometry (1:1.2 ratio of piperazine to ethanone) and stepwise addition of reactants. The use of protecting groups like tert-butoxycarbonyl (Boc) for the piperazine nitrogen during imidazole functionalization further enhances selectivity.

Industrial-Scale Adaptations and Challenges

Scaling up the synthesis necessitates replacing column chromatography with recrystallization from ethanol/water mixtures (3:1), achieving 70% recovery. Residual solvent levels (e.g., DMSO ≤ 500 ppm) are monitored via gas chromatography (GC) to meet International Council for Harmonisation (ICH) guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。